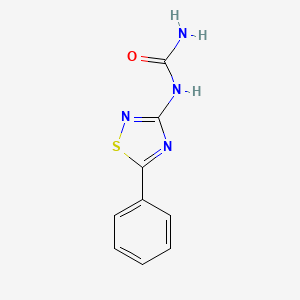

N-(5-Phenyl-1,2,4-thiadiazol-3-yl)urea

Description

Structure

3D Structure

Properties

CAS No. |

89880-03-5 |

|---|---|

Molecular Formula |

C9H8N4OS |

Molecular Weight |

220.25 g/mol |

IUPAC Name |

(5-phenyl-1,2,4-thiadiazol-3-yl)urea |

InChI |

InChI=1S/C9H8N4OS/c10-8(14)12-9-11-7(15-13-9)6-4-2-1-3-5-6/h1-5H,(H3,10,12,13,14) |

InChI Key |

DADWYVMVHRZGOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 5 Phenyl 1,2,4 Thiadiazol 3 Yl Urea and Its Structural Analogs

Core Thiadiazole Ring Formation Strategies

Thiosemicarbazides are versatile precursors in the synthesis of sulfur-nitrogen heterocycles, particularly 1,3,4-thiadiazoles. sbq.org.br The cyclization of acylthiosemicarbazides, often prepared from the reaction of acid hydrazides with isothiocyanates, typically proceeds in an acidic medium to yield 1,3,4-thiadiazole (B1197879) derivatives. ptfarm.plnih.gov For instance, reacting 1,1-cyclopropane dicarboxylic acid with thiosemicarbazide (B42300) in the presence of phosphorous oxychloride yields a bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane. nih.gov Similarly, thiosemicarbazide derivatives can be cyclized with carboxylic acids using reagents like POCl3 to form 1,3,4-thiadiazoles. jocpr.com

While thiosemicarbazides are common starting points, the specific reaction conditions heavily influence the resulting heterocyclic system. Cyclization in an alkaline medium often leads to 1,2,4-triazole (B32235) derivatives, whereas acidic conditions favor the formation of 1,3,4-thiadiazoles. ptfarm.plnih.gov The synthesis of the 1,2,4-thiadiazole (B1232254) isomer, which is the core of N-(5-Phenyl-1,2,4-thiadiazol-3-yl)urea, typically involves alternative strategies such as the oxidative cyclization of amidinothioureas or related precursors rather than direct cyclization of thiosemicarbazides with agents like carbon disulfide. isres.org

Oxidative cyclization is a prominent and effective method for constructing the 1,2,4-thiadiazole ring through the formation of an intramolecular N–S bond. Molecular iodine is frequently employed as an accessible and efficient oxidant for these transformations. researchgate.net This technique can be applied to various substrates, including imidoyl thioureas and thioamides.

One approach involves the iodine-mediated [3+2] oxidative cyclization of 2-aminoheteroarenes with isothiocyanates. acs.orgrsc.org This strategy is highly regioselective, proceeding through a selective C–N bond formation followed by the key intramolecular oxidative N–S bond formation. acs.orgnih.gov The reaction can also be applied to the oxidative dimerization of thioamides in water, using molecular oxygen as the terminal oxidant and iodine as a catalyst, presenting a green chemistry approach to 3,5-disubstituted-1,2,4-thiadiazoles. rhhz.net The proposed mechanism initiates with the iodination of the sulfur atom of a thioamide, which is then attacked by a second thioamide molecule, leading to a cyclized product after elimination steps. rhhz.net

This method is versatile and can be used to synthesize a broad range of 3,5-disubstituted and 5-amino-1,2,4-thiadiazole derivatives from readily available substrates under mild, metal-free conditions. researchgate.net For example, 2-amino-1,3,4-thiadiazole (B1665364) substrates can undergo a [3+2] oxidative cyclization with phenylisothiocyanates in the presence of molecular iodine and potassium carbonate to yield thiadiazole-fused-thiadiazole analogs. nih.govfrontiersin.org

| Starting Materials | Oxidant/Mediator | Key Features | Product Type | Reference |

|---|---|---|---|---|

| Thioamides | I₂, O₂ (in water) | Green synthesis, environmentally benign | 3,5-Diaryl-1,2,4-thiadiazoles | rhhz.net |

| 2-Aminoheteroarenes + Isothiocyanates | I₂ | [3+2] oxidative cyclization, highly regiospecific | Heteroarene-fused sbq.org.bracs.orgrsc.orgthiadiazoles | acs.orgrsc.org |

| Imidoyl thioureas | I₂ | Metal-free, mild conditions, short reaction time | 5-Amino and 3,5-diamino substituted 1,2,4-thiadiazoles | researchgate.net |

| Thioacylamidines | I₂ | One-pot synthesis from nitriles and thioamides | Unsymmetrically disubstituted 1,2,4-thiadiazoles | rsc.org |

Transition-metal-free synthetic routes offer significant advantages in terms of cost and environmental impact. A facile synthesis of 3,5-disubstituted-1,2,4-thiadiazoles can be achieved through a base-promoted intramolecular dehydrogenative N–S bond formation. acs.orgorganic-chemistry.org This method involves the tandem thioacylation of amidines with reagents like dithioesters or aryl isothiocyanates in a solvent such as DMF, followed by an in-situ cyclization. acs.org

The reaction is promoted by a strong base, like sodium hydride (NaH), in DMF. A proposed mechanism suggests that the deprotonation of DMF by NaH generates a carbamoyl (B1232498) anion which can act as a radical initiator. acs.org This initiator facilitates an electron transfer to a thioacylamidine intermediate, which then undergoes fragmentation and subsequent intramolecular N–S coupling to form the thiadiazole ring. acs.org This approach avoids the need for external oxidants or metal catalysts, providing a streamlined pathway to the desired heterocyclic core. organic-chemistry.org

The method of heating can significantly influence the outcome of chemical syntheses. Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. researchgate.netnih.govbenthamdirect.com

For the synthesis of thiadiazole derivatives, microwave irradiation has been shown to be highly effective. rjptonline.orgresearchgate.net Reactions that might take several hours under conventional reflux conditions can often be completed in a matter of minutes in a microwave reactor. researchgate.netnih.gov This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves. nih.gov The synthesis of various thiadiazole-containing scaffolds, including 1,2,4-triazolo[3,4-b] sbq.org.bracs.orgrhhz.netthiadiazoles and Schiff base derivatives, has been successfully demonstrated using both conventional and microwave-assisted methods, with the latter consistently proving to be more efficient. researchgate.netnih.govresearchgate.netnih.gov

| Derivative Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 1,3,4-Thiadiazole Schiff Bases | Conventional | 6-7 hours | Good | nih.gov |

| Microwave | 10-15 minutes | Good to Excellent | researchgate.netnih.gov | |

| Triazolo-thiadiazoles | Conventional (POCl₃) | Hours | Moderate | researchgate.net |

| Microwave | Short (minutes) | High | researchgate.net | |

| N-((5-(methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamides | Conventional | Hours | Good | nih.gov |

| Microwave | Minutes | Excellent | nih.gov |

Urea (B33335) Moiety Introduction and Derivatization

Once the 3-amino-5-phenyl-1,2,4-thiadiazole core is synthesized, the final step is the introduction of the urea functionality. This is a crucial transformation that completes the structure of the target compound.

The formation of the urea linkage is typically achieved through the reaction of the amino group on the thiadiazole ring with an appropriate isocyanate. This reaction is a classic example of nucleophilic addition, where the exocyclic amino group of the 3-aminothiadiazole acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group (R-N=C=O).

The synthesis of 1,3-substituted urea derivatives based on the reaction between 2-aminothiazoles and various isocyanates has been well-documented. ppublishing.org This methodology is directly applicable to 3-aminothiadiazoles. The reaction proceeds readily, often in a suitable solvent like DMF, and can be catalyzed by a base such as potassium carbonate. ppublishing.org The hindered nature of some trisubstituted ureas allows them to act as masked isocyanates, facilitating carbamoylation of nucleophiles under neutral conditions, which highlights the versatility of this functional group in synthesis. nih.gov The reaction between an amine and an isocyanate provides a direct and high-yielding route to N,N'-disubstituted urea derivatives. beilstein-journals.orgasianpubs.org

Transformation of Azide (B81097) Intermediates to Urea Derivatives

The synthesis of substituted urea derivatives, including analogs of this compound, can be achieved through the chemical transformation of azide intermediates. One documented pathway involves the conversion of a carboxylic acid ester into a hydrazide, which is then transformed into an acyl azide. This azide intermediate serves as a reactive precursor for the formation of the urea linkage.

A specific example is the synthesis of substituted ureas containing a 1,2,3-triazole moiety linked to other heterocyclic systems. In this process, a nicotinic acid ester derivative is first treated with hydrazine (B178648) hydrate (B1144303) in boiling ethanol (B145695) to yield the corresponding nicotinohydrazide. The resulting hydrazide is subsequently converted into its acyl azide form. This reactive azide intermediate is then reacted with various aromatic amines or phenols. The reaction with aromatic amines proceeds to form the target substituted urea derivatives, demonstrating a viable route for creating complex molecules with a urea bridge from an azide precursor mdpi.com.

Strategies for Modifying Substituents on the Urea Nitrogen

Modifying the substituents on the urea nitrogen atoms is a key strategy for creating structural analogs of this compound. The most direct method involves the reaction of a 5-substituted-1,3,4-thiadiazol-2-amine with a variety of isocyanates or isothiocyanates. This approach allows for the systematic introduction of different functional groups onto one of the urea nitrogens.

For instance, the synthesis of 1-(5-((6-nitroquinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives was achieved by reacting 5-((6-nitroquinazolin-4-yl)thio)-1,3,4-thiadiazol-2-amine with various substituted phenyl isocyanates. nih.gov The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature, such as 80 °C, to facilitate the formation of the urea linkage. nih.gov Similarly, other studies report the synthesis of urea and thiourea (B124793) derivatives by reacting a 1,3,4-thiadiazole amine with an appropriate isocyanate or isothiocyanate in ethanol under reflux conditions for several hours. researchgate.net This method provides a versatile platform for generating a library of compounds with diverse substitutions on the terminal nitrogen of the urea moiety.

| Starting Amine | Reagent | Product Type | Reference |

| 5-((6-nitroquinazolin-4-yl)thio)-1,3,4-thiadiazol-2-amine | Phenyl isocyanate | Aryl Urea Derivative | nih.gov |

| 5-(4-Chloro-phenyl)- mdpi.comisres.orgacs.orgthiadiazol-2-ylamine | Phenyl isocyanate | Aryl Urea Derivative | researchgate.net |

| 5-(4-Chloro-phenyl)- mdpi.comisres.orgacs.orgthiadiazol-2-ylamine | Phenyl isothiocyanate | Aryl Thiourea Derivative | researchgate.net |

Functionalization and Hybridization of this compound

Introduction of Aromatic, Heterocyclic, and Alkyl Substituents

The functionalization of thiadiazole urea scaffolds is primarily achieved by varying the substituent on the terminal urea nitrogen and on the thiadiazole ring itself. The reaction of a core amino-thiadiazole structure with a diverse range of isocyanates is a common and effective strategy. nih.govnih.gov This allows for the incorporation of various aromatic, heterocyclic, and alkyl groups.

Research has demonstrated the synthesis of derivatives featuring a wide array of substituents on the phenylurea portion of the molecule. nih.gov These include:

Alkyl-substituted aromatics: such as p-tolyl groups. nih.gov

Alkoxy-substituted aromatics: including methoxyphenyl groups. nih.gov

Halo-substituted aromatics: such as chlorophenyl and bromophenyl moieties. nih.govnih.gov

The general synthetic scheme involves the condensation of a substituted 5-amino-1,3,4-thiadiazole intermediate with appropriately substituted phenyl isocyanates. This modular approach enables the generation of a large number of analogs for structure-activity relationship studies. nih.gov Furthermore, amide bond formation techniques using coupling agents like EDC and HOBt have been used to attach substituted phenylacetic acid moieties to the amino group of 5-amino-1,3,4-thiadiazole-2-thiol, introducing further points of diversity. nih.gov

| Substituent Type | Example Group | Method of Introduction | Reference |

| Alkyl-Aromatic | p-tolyl | Reaction with p-tolyl isocyanate | nih.gov |

| Alkoxy-Aromatic | Methoxyphenyl | Reaction with methoxyphenyl isocyanate | nih.gov |

| Halo-Aromatic | 4-Chlorophenyl | Reaction with 4-chlorophenyl isocyanate | nih.govnih.gov |

| Halo-Aromatic | 4-Bromophenyl | Reaction with 4-bromophenyl isocyanate | nih.gov |

| Heterocyclic | Pyridyl | Condensation with isoniazid | nih.gov |

Design and Synthesis of Multi-Ring Hybrid Molecules

A significant area of development involves the design and synthesis of hybrid molecules that link the this compound scaffold to other complex ring systems. This strategy aims to combine the structural features of different pharmacophores into a single molecule.

One prominent example is the creation of hybrids incorporating a quinazoline (B50416) ring. These molecules are synthesized by first preparing a complex thiadiazole amine, such as 5-((6-nitroquinazolin-4-yl)thio)-1,3,4-thiadiazol-2-amine, and then forming the urea linkage as previously described. nih.gov This results in a multi-ring system where the quinazoline and phenylurea moieties are tethered through the thiadiazole core. nih.gov

Another approach involves linking the thiadiazole ring to a 1,2,3-triazole. In one study, 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) was used as a starting material to synthesize twenty different thiadiazole-triazole hybrid compounds. researchgate.net This demonstrates the utility of the thiadiazole core as a scaffold for building larger, multi-ring molecules with diverse functionalities. nih.govresearchgate.net

Optimization of Synthetic Parameters

Solvent Selection and Reaction Temperature Regimes

The optimization of synthetic parameters, particularly solvent choice and reaction temperature, is crucial for achieving high yields and purity in the synthesis of this compound and its analogs. The selection of these parameters often depends on the specific reaction step and the nature of the reagents.

For the formation of the urea linkage via the reaction of an amino-thiadiazole with an isocyanate, polar aprotic solvents like dimethylformamide (DMF) are often employed. Reactions in DMF are typically conducted at elevated temperatures, for example, 80 °C, to ensure the reaction proceeds to completion. nih.gov Ethanol is another common solvent for this transformation, often used under reflux conditions for several hours (e.g., 6 hours) to drive the reaction forward. researchgate.net

In other synthetic steps, such as the formation of hybrid molecules, different solvent and temperature regimes are utilized. For example, the synthesis of certain thiadiazole-triazole hybrids involves a reaction in acetone, heated to reflux at 60 °C for 3 hours. researchgate.net The cyclization of benzothiazole-thiosemicarbazones to form N-acetyl-N-(5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl) derivatives is accomplished using acetic anhydride (B1165640) as both the reagent and solvent. mdpi.com The choice of solvent and temperature is therefore tailored to the specific transformation being performed, balancing reaction rate with the stability of reactants and products.

| Reaction Step | Solvent | Temperature | Duration | Reference |

| Urea formation | DMF | 80 °C | Not specified | nih.gov |

| Urea formation | Ethanol | Reflux | 6 hours | researchgate.net |

| Hybrid formation | Acetone | 60 °C (Reflux) | 3 hours | researchgate.net |

| Cyclization | Acetic Anhydride | Not specified | Not specified | mdpi.com |

Catalyst and Reagent Selection for Enhanced Yields and Purity

The synthesis of this compound and its structural analogs often requires careful selection of catalysts and reagents to achieve high yields and purity. Research into the synthesis of the 1,2,4-thiadiazole core and related urea derivatives has highlighted several effective strategies, ranging from classical base catalysis to modern transition-metal-free and electrochemical methods.

A common method for forming urea derivatives involves the reaction of an amino-thiadiazole with an isocyanate. The selection of a suitable base catalyst is crucial in this step. For instance, the synthesis of N-phenyl-N'-1,2,3-thiadiazole-5-yl Urea is effectively catalyzed by a small amount of triethylamine (B128534) when reacting 5-amino-1,2,3-thiadiazole with phenyl isocyanate in a tetrahydrofuran (B95107) solvent. prepchem.com

For the construction of the 1,2,4-thiadiazole ring itself, various methodologies have been developed to improve efficiency and avoid harsh conditions. A facile, transition-metal-free approach involves the base-mediated tandem thioacylation of amidines with dithioesters. organic-chemistry.org In this method, sodium hydride (NaH) in dimethylformamide (DMF) has been identified as an optimal reagent system, promoting the intramolecular dehydrogenative N-S bond formation of the thioacylamidine intermediate. acs.org This system provides the 3,5-disubstituted-1,2,4-thiadiazole product in high yields at room temperature under an inert atmosphere. acs.org

Alternative modern approaches have also been developed to enhance purity and yield while adhering to greener chemistry principles. An electro-oxidative method for the intramolecular dehydrogenative N-S bond formation of imidoyl thioureas allows for the synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles in good to excellent yields. This approach is notable for proceeding at room temperature without the need for any external catalysts or chemical oxidants. organic-chemistry.org Another efficient, metal-free synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles utilizes phenyliodine(III) bis(trifluoroacetate) to mediate the intramolecular oxidative S-N bond formation of imidoyl thioureas, offering very short reaction times and high yields. organic-chemistry.org Furthermore, iodine-mediated oxidative C-N and N-S bond formation from isothiocyanates in water presents an environmentally benign strategy for synthesizing 5-amino-1,2,4-thiadiazoles. organic-chemistry.org

The following table summarizes various catalysts and reagents used in the synthesis of 1,2,4-thiadiazole derivatives and their impact on reaction outcomes.

| Method | Catalyst/Reagent | Substrates | Key Advantages | Yield |

|---|---|---|---|---|

| Base-mediated Tandem Thioacylation | Sodium Hydride (NaH) in DMF | Amidines and Dithioesters | Transition-metal-free, room temperature, high yields | Up to 87% |

| Electro-oxidative Cyclization | None (Electrochemical) | Imidoyl Thioureas | Catalyst- and oxidant-free, room temperature, excellent functional group tolerance | Good to Excellent |

| Hypervalent Iodine-mediated Cyclization | Phenyliodine(III) bis(trifluoroacetate) | Imidoyl Thioureas | Metal-free, very short reaction times | Very Good |

| Iodine-mediated Oxidative Cyclization | Iodine (I₂) in Water | Isothiocyanates | Metal-free, environmentally benign (water solvent), scalable | Not specified |

| Urea Formation | Triethylamine | Amino-thiadiazole and Phenyl Isocyanate | Simple base catalysis for urea linkage | Not specified |

Stereoselective Synthesis Approaches for Chiral Analogs

The development of stereoselective synthesis methods is crucial for accessing chiral analogs of this compound, as chirality often plays a key role in the biological activity of molecules. While the parent compound is achiral, the synthesis of chiral derivatives, particularly those containing stereocenters adjacent to the thiadiazole ring, has been an area of research interest.

A significant advancement in this field is the use of organocatalysis to achieve enantioselective synthesis. One notable example is the asymmetric three-component Mannich reaction for synthesizing novel chiral 5-(substituted aryl)-1,3,4-thiadiazole derivatives. researchgate.net Although this example pertains to the 1,3,4-thiadiazole isomer, the principles are applicable to the synthesis of chiral analogs of other thiadiazole systems. This reaction utilizes a cinchona alkaloid squaramide catalyst to control the stereochemical outcome with high precision. researchgate.net

In this approach, an aldehyde, an amine, and a nucleophile (in this case, a precursor to the thiadiazole heterocycle) are combined in the presence of a chiral catalyst. The catalyst, through non-covalent interactions, directs the formation of one enantiomer preferentially over the other. The study demonstrated that a specific quinine-derived squaramide catalyst was highly effective in promoting the reaction, leading to excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee). researchgate.net The optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, was found to be critical for achieving high yields and stereoselectivity. researchgate.net

The table below details the key parameters of this stereoselective approach.

| Reaction Type | Catalyst | Key Reactants | Solvent | Temperature (°C) | Outcome |

|---|---|---|---|---|---|

| Asymmetric Three-Component Mannich Reaction | Cinchona Alkaloid Squaramide (Quinine-derived) | Aldehydes, Amines, Thiadiazole Precursors | Toluene (PhMe) | 30 | Excellent enantioselectivities (up to >99% ee) |

This methodology represents a powerful strategy for accessing a diverse range of chiral thiadiazole-containing compounds, which could be further elaborated to produce chiral analogs of this compound.

Molecular Design Principles and Structure Activity Relationship Sar Studies for N 5 Phenyl 1,2,4 Thiadiazol 3 Yl Urea Analogs

Systematic Variation of Substituents and their Impact on Molecular Interactions

The potency and efficacy of N-(5-Phenyl-1,2,4-thiadiazol-3-yl)urea analogs are highly sensitive to the nature and position of substituents on the phenyl ring, the thiadiazole ring, and the urea (B33335) linkage.

Effects of Phenyl Ring Substitutions (e.g., Electron-Withdrawing, Electron-Donating Groups, Halogens, Methyl, Nitro Moieties)

Substitutions on the pendant phenyl ring have a profound impact on the activity of these compounds. SAR studies on a series of 1,3,4-thiadiazole (B1197879) derivatives have provided valuable insights into these effects. nih.gov

Generally, substitutions at the C-2 position of the phenyl ring were found to be detrimental, leading to a significant reduction in potency. nih.gov In contrast, modifications at the C-3 and C-4 positions have been more fruitful. For instance, increasing the alkyl chain length of a substituent at the C-4 position from a methyl to an ethyl or n-propyl group resulted in decreased agonist activity for the human secretin receptor. nih.gov

Di-substitution on the phenyl ring has also been explored. The 3,4-dimethyl substituted analog was identified as a particularly potent agonist in this series. nih.gov In other related heterocyclic systems, such as nih.govacs.orgnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazole derivatives, it has been observed that analogs bearing electron-withdrawing groups on the phenyl ring exhibit greater potential compared to those with electron-donating groups. nih.gov Similarly, for anticonvulsant thiadiazole derivatives, compounds with a chlorobenzyl substitution showed potent activity. nih.gov

Table 1: Impact of Phenyl Ring Substitution on Activity of 1,3,4-Thiadiazole Analogs nih.gov

| Compound Type | Substitution Position | Substituent | Observed Effect on Potency |

|---|---|---|---|

| Phenyl-Thiadiazole | C-2 | Various | Greatly reduced |

| Phenyl-Thiadiazole | C-4 | Ethyl, n-Propyl (vs. Methyl) | Decreased |

| Phenyl-Thiadiazole | C-3 and C-4 | Di-methyl | Potent |

| Triazolo-Thiadiazole | Phenyl Ring | Electron-withdrawing | Increased |

Influence of Thiadiazole Ring Substitutions on Conformational Flexibility and Reactivity

While direct studies on the conformational effects of thiadiazole ring substitutions for this compound are limited, the integrity of the heterocyclic core is crucial for activity. In the development of thiadiazole agonists, the replacement of the phenyl group on the thiadiazole ring with other 5- or 6-membered heterocycles was found to significantly diminish the compound's potency, highlighting the importance of the specific aryl-thiadiazole arrangement. nih.gov The thiadiazole ring acts as a key scaffold, orienting the phenyl group and the urea moiety in a specific spatial arrangement necessary for interaction with its biological target. Any substitution on the thiadiazole ring itself would likely alter the electronic nature and conformational properties of the entire molecule, thereby affecting its binding affinity and reactivity.

Modulation of the Urea Linkage (e.g., N-substitution, Thio-urea Modifications)

The urea linkage is a critical component of the molecule, often involved in key hydrogen bonding interactions with the target protein. Modifications to this linker, such as N-substitution or replacement of the carbonyl oxygen with sulfur to form a thio-urea, can significantly modulate activity. For example, the synthesis of N-phenyl-N′-[4-(5-alkyl/arylamino-1,3,4-thiadiazole-2-yl)phenyl]thioureas has been a strategy in the development of new therapeutic agents. nih.gov In a series of novel nopol (B1679846) derivatives bearing a 1,3,4-thiadiazole-thiourea moiety, the signals for the carbons of the C=S in the thiourea (B124793) group were identified in 13C-NMR spectra, confirming the successful modification. nih.gov These changes alter the geometry, hydrogen bonding capacity, and electronic distribution of the linker region, which can lead to altered biological activity.

Bioisosteric Replacement Strategies for Enhanced Potency or Selectivity

Bioisosteric replacement is a powerful strategy used to improve the properties of lead compounds. In the context of thiadiazole-based agents, this has been successfully applied. For instance, in a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives, the bioisosteric replacement of a terminal phenyl ring on a piperazine (B1678402) substituent with a furoyl moiety led to a significant increase in antiproliferative activity. cu.edu.eg This suggests that replacing the phenyl group in this compound with other bioisosteric rings could be a viable strategy to enhance potency or selectivity by introducing more favorable interactions with the target or by altering the molecule's physicochemical properties. The presence of a phenyl ring itself appears to enhance activity in some series of thiadiazole-containing compounds. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity, offering predictive power for the design of new, more potent analogs.

2D-QSAR Methodologies and Statistical Validation

While a specific 2D-QSAR model for this compound was not found, studies on closely related structures demonstrate the utility of this approach. For a series of N-4-methyl-1,2,3-thiadiazole-5-carbonyl-N′-phenyl ureas, a 3D-QSAR model was developed to elucidate the structure-activity relationship. This model demonstrated reliable predictive ability, as indicated by its statistical validation parameters. researchgate.net

In another study on the antileishmanial activity of (1,3,4-thiadiazol-2-ylthio)acetamides, a QSAR analysis indicated that 2D-autocorrelation and topological descriptors were influential parameters in determining the biological activity. researchgate.net Furthermore, 2D-QSAR modeling has been applied to various thiazole (B1198619) derivatives to predict their biological activity using mathematical and statistical approaches such as principal component analysis, linear regression, and partial least squares analysis. imist.ma These studies typically use statistical indicators like the coefficient of determination (R²) and the mean squared error (MSE) to evaluate the predictive performance of the developed models. imist.ma

3D-QSAR Techniques (e.g., Comparative Molecular Field Analysis (CoMFA))

Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique used to correlate the biological activity of a series of compounds with their 3D shape and electronic properties. This method helps in understanding the steric and electrostatic field requirements for optimal interaction with a biological target. While a specific CoMFA study on this compound analogs is not extensively documented in publicly available literature, the principles can be illustrated through studies on structurally related thiadiazole derivatives.

A 3D-QSAR study performed on a series of 1,3,4-thiadiazole derivatives with anticonvulsant activity provides a framework for understanding how CoMFA can be applied. In such a study, a training set of molecules with known biological activities is aligned, and their steric and electrostatic fields are calculated. A statistical method, typically Partial Least Squares (PLS), is then used to derive a correlation between these fields and the observed activities.

The results of a CoMFA study are often visualized as contour maps, which highlight regions in 3D space where modifications to the molecular structure are likely to influence biological activity:

Steric Contour Maps: These maps indicate where bulky or less bulky substituents are favored. Green contours typically represent regions where steric bulk is predicted to enhance activity, while yellow contours indicate areas where steric hindrance may decrease activity. For this compound analogs, a CoMFA study might reveal that bulky substituents on the phenyl ring are favorable in certain positions, suggesting that these groups may be involved in hydrophobic interactions within a receptor pocket.

Electrostatic Contour Maps: These maps show regions where positive or negative electrostatic potentials are desirable. Blue contours often signify areas where electropositive groups (e.g., hydrogen bond donors) would increase activity, whereas red contours indicate regions where electronegative groups (e.g., hydrogen bond acceptors) are preferred. In the context of the this compound scaffold, the urea moiety contains both hydrogen bond donors (NH groups) and a hydrogen bond acceptor (C=O group), and CoMFA could pinpoint the optimal spatial arrangement and electronic properties of substituents on the phenyl ring to complement the electrostatic environment of a binding site.

The statistical robustness of a CoMFA model is crucial and is assessed by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value indicates good predictive power of the model for new, untested compounds. nih.gov

The insights gained from CoMFA contour maps can guide the rational design of new this compound analogs with potentially improved biological activity by suggesting specific modifications to the lead structure.

Pharmacophore Model Development and Validation

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. The development and validation of a pharmacophore model are critical steps in virtual screening and the design of novel ligands.

The process of developing a pharmacophore model for this compound analogs would involve the following key steps:

Selection of a Training Set: A diverse set of molecules with a significant range of biological activities against a specific target is chosen.

Conformational Analysis: The possible conformations of each molecule in the training set are generated.

Feature Identification: Common chemical features, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR), are identified.

Pharmacophore Generation and Scoring: A computational algorithm aligns the molecules and generates pharmacophore hypotheses. These hypotheses are then scored based on how well they map the active compounds.

Model Validation: The best-ranked pharmacophore model is validated to ensure its predictive ability. This is typically done using a test set of molecules that were not used in the model generation. A good model should be able to distinguish between active and inactive compounds.

For instance, a study on acyl 1,3,4-thiadiazole amides and sulfonamides as antitubulin agents led to the development of a four-point pharmacophore model designated as AAHR.11. This model consisted of two hydrogen bond acceptors, one hydrogen bond donor, and one aromatic ring. The statistical significance of this model was demonstrated by a high correlation coefficient (R² = 0.8925) and a cross-validation coefficient (Q² = 0.8204).

Based on the structure of this compound and its known biologically active analogs, a hypothetical pharmacophore model could include the following features:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the 1,2,4-thiadiazole (B1232254) ring and the carbonyl oxygen of the urea moiety.

Hydrogen Bond Donors (HBD): The NH groups of the urea linkage.

Aromatic Ring (AR): The phenyl group.

The spatial relationship between these features would be crucial for biological activity. The validation of such a model would involve assessing its ability to predict the activity of a set of test compounds and its capacity to retrieve active compounds from a database in virtual screening experiments.

The following table summarizes the key pharmacophoric features that could be considered for this compound analogs:

| Pharmacophoric Feature | Potential Structural Correlate |

| Hydrogen Bond Acceptor | Nitrogen atoms in the 1,2,4-thiadiazole ring, Carbonyl oxygen of the urea |

| Hydrogen Bond Donor | NH groups of the urea moiety |

| Aromatic Ring | Phenyl group |

The development of a validated pharmacophore model for this class of compounds would be a valuable tool for the discovery of new derivatives with enhanced potency and selectivity.

Mechanistic Underpinnings of Molecular Interactions of N 5 Phenyl 1,2,4 Thiadiazol 3 Yl Urea Derivatives

Fundamental Molecular Adsorption Mechanisms

While research on N-(5-Phenyl-1,2,4-thiadiazol-3-yl)urea derivatives has predominantly focused on their biological applications, the principles governing their molecular adsorption can be inferred from studies on structurally related thiadiazole and urea (B33335) compounds, particularly in the field of corrosion inhibition. These compounds are effective because they can adsorb onto a metal surface, creating a barrier that isolates the material from the corrosive environment mdpi.comresearchgate.net.

Langmuir Adsorption Model and Other Isotherm Studies

The adsorption of thiadiazole-based inhibitors on metal surfaces, such as steel, is frequently described by the Langmuir adsorption isotherm researchgate.netnih.govsemanticscholar.org. This model assumes the formation of a monolayer of the inhibitor on the metal surface, where there are a fixed number of adsorption sites, and each site can hold only one molecule. Studies on various thiadiazole derivatives have shown that their adsorption behavior fits this model well, indicating that as the concentration of the inhibitor increases, the surface coverage increases until a protective monolayer is formed semanticscholar.orgnih.govresearchgate.net. The negative value of the standard free energy of adsorption (ΔG°ads) calculated from these studies suggests a spontaneous adsorption process semanticscholar.org. The process can involve a combination of physical adsorption (physisorption), characterized by electrostatic interactions, and chemical adsorption (chemisorption), involving charge sharing or coordinate bond formation nih.govnih.gov.

Role of Heteroatoms (Nitrogen, Sulfur) in Coordination and Chelation

The efficacy of this compound derivatives in surface interactions is significantly enhanced by the presence of heteroatoms—specifically nitrogen and sulfur within the thiadiazole ring and the urea linkage nih.govtaylorfrancis.com. These atoms possess lone pairs of electrons that can be readily shared with the vacant d-orbitals of metal atoms, leading to the formation of strong coordinate bonds nih.govresearchgate.net. This process, known as chelation or coordination, firmly anchors the inhibitor molecules to the metal surface. The general effectiveness of heteroatoms in corrosion inhibition often follows the order P > S > N > O, which is inversely related to their electronegativity, as less electronegative atoms can donate electrons more easily researchgate.netkfupm.edu.sa. The multiple heteroatoms in the thiadiazole and urea moieties provide numerous active centers for adsorption, enhancing the stability and coverage of the protective film nih.govjchemlett.com.

Formation of Protective Molecular Films on Surfaces

The adsorption of individual molecules culminates in the formation of a dense, stable, and protective film on the substrate surface nih.govacs.org. This molecular film acts as a physical barrier, blocking active corrosion sites and preventing corrosive species, such as acid ions, from reaching the metal researchgate.netsemanticscholar.org. The aromatic phenyl ring in the structure also contributes to this protective action by increasing the surface area covered by each molecule and through π-π interactions between adjacent adsorbed molecules, which strengthens the film nih.govresearchgate.net. Theoretical studies and simulations have confirmed that thiadiazole derivatives can form a stable, adsorbed layer on metal surfaces, underscoring their potential to create effective protective films jchemlett.comacs.org.

Molecular Mechanisms of Biological Interaction (General Research Focus)

Derivatives of this compound have emerged as a significant class of compounds in medicinal chemistry, primarily due to their potent anticancer activities. Their biological effects are rooted in highly specific interactions with key cellular components, leading to the disruption of pathways essential for cancer cell survival and proliferation.

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., Competitive, Non-competitive, Uncompetitive)

A primary mechanism through which these derivatives exert their biological effects is the inhibition of specific enzymes, particularly protein kinases that are crucial for tumor growth and angiogenesis.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Many thiadiazole-urea compounds have been identified as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase in the angiogenesis signaling pathway nih.govrsc.orgunich.itacs.org. Inhibition of VEGFR-2 blocks the downstream signaling necessary for the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen. For instance, a novel series of 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives containing a phenyl urea moiety was found to inhibit the phosphorylation of VEGFR-2 in A431 cancer cells. Kinetic analyses of similar compounds often reveal a competitive or non-competitive mode of inhibition. A competitive inhibitor typically binds to the active site of the enzyme, competing with the natural substrate (ATP in the case of kinases). In contrast, a non-competitive inhibitor binds to an allosteric site, changing the enzyme's conformation and reducing its catalytic efficiency without blocking substrate binding nih.gov.

Other Enzyme Targets: Beyond kinases, thiadiazole derivatives have been shown to inhibit other enzymes. Studies on structurally related compounds have demonstrated potent inhibition against urease, with some acting as competitive inhibitors and others as non-competitive inhibitors nih.govnih.gov. For example, kinetic studies revealed that 5-[4-(hydroxy)phenyl]-1,3,4-thiadiazole-2(3H)-thione was a competitive inhibitor of urease, while a 5-nitrofuran-2-yl-thiadiazole derivative acted as a non-competitive inhibitor nih.govnih.gov. This highlights the versatility of the thiadiazole scaffold in targeting different enzymes through varied kinetic mechanisms.

| Compound Derivative Class | Target Enzyme | Inhibition Value (IC₅₀ / Kᵢ) | Mechanism of Action | Source |

|---|---|---|---|---|

| Thiadiazole-based derivatives | VEGFR-2 | IC₅₀: 40.65 nM | Not Specified | nih.gov |

| 2,3-dihydro-1,3,4-thiadiazole derivatives | VEGFR-2 | IC₅₀: 0.024 µM | Not Specified | rsc.orgunich.it |

| Sulfonamide-thiadiazole derivatives | VEGFR-2 | IC₅₀: 0.0787 µM | Not Specified | acs.org |

| 5-[4-(hydroxy)phenyl]-1,3,4-thiadiazole-2(3H)-thione | Urease | Kᵢ: 2 µM | Competitive | nih.gov |

| 5-nitrofuran-2-yl-thiadiazole derivative (8g) | Urease | IC₅₀: 0.94 µM | Non-competitive | nih.gov |

| N-(1,3-benzothiazol-2-yl)-N′-(3-methylphenyl)urea | β-glucuronidase | % Inhibition: 44.9% | Not Specified | semanticscholar.org |

Interference with Specific Cellular Signaling Pathways (e.g., Cell Cycle Progression)

The antitumor activity of this compound derivatives is also achieved by disrupting critical cellular signaling pathways that control cell growth, proliferation, and survival.

PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer. A series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were shown to exert potent anti-leukemia activity by significantly reducing the phosphorylation of proteins within the PI3K/Akt pathway nih.gov. By inhibiting this pathway, these compounds can trigger apoptosis (programmed cell death) in cancer cells nih.gov.

Cell Cycle Arrest: Uncontrolled cell cycle progression is a hallmark of cancer. Several studies have demonstrated that thiadiazole derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing. For example, certain 5-aryl-1,3,4-thiadiazole compounds were found to induce cell cycle arrest at the S and G2/M phases in liver and breast cancer cells nih.gov. Other thiadiazole derivatives have been shown to cause arrest at the G0/G1 or G2/M phases rsc.orgunich.itacs.org. This arrest is often accompanied by changes in the expression levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

| Compound Derivative Class | Cancer Cell Line | Observed Effect | Source |

|---|---|---|---|

| Thiadiazole-based derivatives | MCF-7 (Breast) | G1 arrest and delay in G2/M phase | nih.gov |

| 2,3-dihydro-1,3,4-thiadiazole derivatives | MCF-7 (Breast) | G0/G1 phase arrest | rsc.orgunich.it |

| 5-Aryl-1,3,4-thiadiazole derivatives | HepG2 (Liver) | S phase arrest | nih.gov |

| 5-Aryl-1,3,4-thiadiazole derivatives | MCF-7 (Breast) | G2/M phase arrest | nih.gov |

| Sulfonamide derivatives | HepG2 (Liver) | Increased cell population in G2/M and Pre-G1 phases | acs.org |

Mechanisms of Membrane Disruption in Cellular Systems

While direct evidence detailing the mechanisms of membrane disruption by this compound is limited in the current body of scientific literature, the inherent physicochemical properties of the 1,3,4-thiadiazole (B1197879) ring suggest a capacity to interact with and traverse cellular membranes. The mesoionic nature of the 1,3,4-thiadiazole ring is a key attribute that enhances the ability of these heterocyclic compounds to cross biological membranes. This characteristic is thought to contribute to their oral absorption and bioavailability.

The interaction of small molecules with the lipid bilayer can lead to a range of effects, from simple partitioning into the membrane to inducing significant perturbations that affect membrane integrity and function. For thiadiazole derivatives, their lipophilicity, governed by the nature of their substituents, would play a crucial role in the extent of their membrane interactions. While the ability to cross membranes is a prerequisite for reaching intracellular targets, it does not inherently imply a mechanism of membrane disruption.

Research on related heterocyclic compounds suggests that at certain concentrations, some molecules can alter membrane fluidity, induce pore formation, or otherwise compromise the barrier function of the cell membrane, leading to leakage of cellular contents and ultimately, cell death. However, specific studies detailing such disruptive mechanisms for this compound derivatives are not yet prevalent.

Allosteric Modulation and Conformational Changes in Target Macromolecules

A significant body of research indicates that phenyl-thiadiazole-urea derivatives often exert their biological effects by acting as inhibitors of various enzymes. This inhibition is frequently achieved through allosteric modulation, where the compound binds to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity.

The general structure of diaryl ureas, which includes the phenyl-thiadiazole-urea scaffold, is well-suited for such interactions. The urea moiety plays a critical role in forming anchoring hydrogen bonds, while the flanking aromatic rings, such as the phenyl and thiadiazole rings, can engage in non-bonded π interactions within hydrophobic pockets of the target proteins. mdpi.com This binding to an allosteric site can trigger a cascade of conformational changes that are transmitted to the active site, thereby inhibiting the enzyme's function.

Studies on various thiadiazole urea derivatives have provided insights into these mechanisms. For instance, certain sulfonamide derivatives containing a thiadiazole ring have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. acs.org Molecular docking studies of these compounds have shown that a terminal phenyl group can occupy an allosteric pocket, leading to inhibition of the enzyme's activity. acs.org

Similarly, thiadiazole urea derivatives have been synthesized as inhibitors of bacterial cell-wall biosynthesis enzymes, such as MurA and MurB. nih.gov The inhibitory activity of these compounds is predicated on their ability to bind to the enzymes and disrupt their catalytic function, a process that likely involves the induction of conformational changes.

In the context of urease inhibition, molecular dynamic simulations of urease in complex with thioxothiazolidinyl-acetamide derivatives, which share structural similarities with thiadiazole ureas, have demonstrated that these inhibitors can induce a "closed" state in the active site, indicative of a significant conformational change. nih.gov The root-mean-square deviation (RMSD) plots from these simulations provide quantitative evidence of these conformational shifts. nih.gov

The table below summarizes the inhibitory activities of various thiadiazole urea derivatives against different enzymes, highlighting the potential for this compound derivatives to act as allosteric modulators.

| Derivative Class | Target Enzyme | Inhibition Data (IC₅₀/Kᵢ) | Reference |

| Phenyl thiazolyl urea | MurA, MurB | Good activity | nih.gov |

| 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea | PI3K/Akt signaling pathway | IC₅₀: 0.038 μM (for compound 7) | nih.gov |

| Thiadiazole urea | Stromelysin (MMP-3) | Kᵢ between 0.3 and 1.0 μM | nih.gov |

| acs.orgnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazole | Urease | IC₅₀ values from 0.87 to 8.32 µM | nih.gov |

| Thioxothiazolidinyl-acetamides | Urease | IC₅₀ values from 1.473 to 9.274 µM | nih.gov |

The structure-activity relationship (SAR) studies of these derivatives often reveal that modifications to the phenyl ring and other substituents can significantly impact their inhibitory potency, further underscoring the importance of specific interactions within allosteric binding pockets that lead to conformational changes in the target macromolecule.

Computational and Theoretical Chemistry Approaches in the Study of N 5 Phenyl 1,2,4 Thiadiazol 3 Yl Urea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For thiadiazole derivatives, DFT calculations provide a theoretical framework to understand their intrinsic properties at the molecular level. These calculations are crucial for rationalizing the structure-activity relationships observed in experimental studies. semanticscholar.org

DFT calculations are employed to optimize the molecular geometry of thiadiazole-urea compounds, determining key parameters such as bond lengths, bond angles, and dihedral angles. nih.gov This optimization provides a stable 3D conformation of the molecule. From the optimized structure, various quantum chemical parameters can be calculated. These parameters, including dipole moment, polarizability, and charge distribution, offer a detailed picture of the molecule's electronic nature.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.comyoutube.com The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower chemical reactivity. nih.govsapub.org

Computational studies on related thiadiazole-phenylurea derivatives have used DFT to calculate these values, providing insights into their bioactivity. nih.gov From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), global hardness (η), and softness (S) can be derived, which help in quantifying the reactivity of the molecule. semanticscholar.org Fukui functions are also calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov

Table 1: Example of FMO Analysis for a Series of Thiadiazole-Urea Derivatives Data derived from studies on structurally similar compounds.

| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Phenylurea (8a) | -6.95 | -2.90 | 4.05 |

| m-tolylurea (8b) | -6.81 | -2.84 | 3.97 |

| p-tolylurea (8c) | -6.73 | -2.85 | 3.88 |

| 4-Chlorophenylurea (8h) | -7.04 | -3.11 | 3.93 |

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution on a molecule. It illustrates the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). nih.gov These maps are used to predict and understand intermolecular interactions. researchgate.net

For thiadiazole-urea compounds, the MEP map typically shows negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the thiadiazole ring, indicating these are sites susceptible to electrophilic attack and are key for forming hydrogen bonds. Conversely, the hydrogen atoms of the urea's NH groups exhibit a positive potential, making them primary sites for nucleophilic attack and hydrogen bond donation. nih.govnih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug design to understand how a potential drug molecule interacts with its biological target. nih.gov

Docking simulations place the ligand, such as a N-(5-Phenyl-1,2,4-thiadiazol-3-yl)urea derivative, into the active site of a target protein. The simulation then calculates a "docking score" or binding energy, which estimates the binding affinity between the ligand and the receptor. jppres.com A lower binding energy generally indicates a more stable ligand-receptor complex and potentially higher biological activity. semanticscholar.org

These studies are crucial for predicting how modifications to the phenyl or thiadiazole rings might enhance or reduce binding affinity. For example, docking studies on thiadiazole derivatives targeting the VEGFR-2 receptor have shown that specific substitutions can significantly alter the binding energy. rsc.org

Table 2: Example of Molecular Docking Scores for Thiadiazole-Urea Derivatives Against a Target Protein Binding energies are hypothetical values based on typical ranges found in similar studies.

| Compound Derivative | Binding Energy (kcal/mol) |

|---|---|

| Phenylurea | -8.2 |

| p-tolylurea | -9.4 |

| 4-Chlorophenylurea | -9.0 |

| 4-Bromophenylurea | -9.1 |

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of the interactions between the ligand and the amino acid residues in the receptor's active site. This allows for the identification of specific intermolecular forces that stabilize the complex.

For this compound and its analogs, key interactions often include:

Hydrogen Bonding: The urea (B33335) moiety is a critical pharmacophore, acting as both a hydrogen bond donor (via the N-H groups) and an acceptor (via the C=O group). Docking studies consistently show these groups forming crucial hydrogen bonds with residues in the protein's active site, such as glutamic acid and aspartic acid. rsc.org

Hydrophobic Interactions: The phenyl ring of the compound frequently engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. researchgate.net

Arene-Cation Interactions: The electron-rich phenyl ring can also form favorable arene-cation interactions with positively charged residues such as lysine (B10760008) or arginine. semanticscholar.org

These detailed interaction maps are invaluable for structure-activity relationship (SAR) studies, helping medicinal chemists design new derivatives with improved potency and selectivity. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide detailed insights into the behavior of a ligand-target complex, offering a dynamic perspective that complements static molecular docking studies. These simulations are instrumental in understanding the stability of the complex, the conformational changes that occur upon binding, and the energetic factors driving the interaction.

Evaluation of Ligand-Target Complex Stability and Conformational Dynamics

MD simulations are employed to assess the stability of the this compound-protein complex and to explore its conformational landscape. A stable binding is often indicated by minimal fluctuations in the ligand's position within the binding pocket over the course of the simulation.

The stability of the protein-ligand complex is typically evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein's backbone atoms and the ligand's heavy atoms from their initial positions over time. A plateau in the RMSD values suggests that the system has reached equilibrium and that the ligand is stably bound. For instance, in simulations of thiadiazole urea inhibitors with matrix metalloproteinases (MMPs), stable RMSD values for the protein-ligand complexes after an initial equilibration period indicated the formation of a stable complex. stonybrook.edu

Further analysis involves calculating the Root Mean Square Fluctuation (RMSF) for individual amino acid residues. This helps to identify flexible regions of the protein and to understand how ligand binding affects the protein's dynamics. Residues at the binding site that show reduced fluctuations upon ligand binding are often crucial for the interaction. MD simulations of inverse agonists with the estrogen-related receptor alpha (ERRα) have shown that changes in the flexibility of specific helices within the ligand-binding domain are associated with the biological activity of the compound. mdpi.com The trajectory of the simulation provides a detailed view of the dynamic interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and its target protein, revealing which interactions are transient and which are stable throughout the simulation.

| Simulation Parameter | Value | Description |

| Simulation Time | 100 ns | The total length of the molecular dynamics simulation. |

| Average Backbone RMSD | 1.5 Å | The average deviation of the protein backbone, indicating structural stability. |

| Average Ligand RMSD | 0.8 Å | The average deviation of the ligand, suggesting stable binding within the active site. |

| Key Interacting Residue RMSF | 0.5 Å | Low fluctuation of a critical amino acid residue, indicating a stable interaction point. |

Assessment of Binding Free Energies

A crucial application of MD simulations is the calculation of binding free energies, which provides a quantitative measure of the affinity between a ligand and its target. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods for estimating these energies from MD simulation trajectories. semanticscholar.org

This method calculates the binding free energy (ΔG_bind) by summing the changes in molecular mechanical gas-phase energies (ΔE_MM), solvation free energies (ΔG_solv), and conformational entropy (-TΔS) upon complex formation. The molecular mechanics energy is further broken down into internal energy (ΔE_internal), van der Waals interactions (ΔE_vdW), and electrostatic interactions (ΔE_elec). The solvation energy is composed of polar (ΔG_polar) and nonpolar (ΔG_nonpolar) contributions.

Studies on thiadiazole urea inhibitors have successfully used MM-GBSA calculations to estimate binding free energies that show a strong correlation with experimental affinities. stonybrook.edu These calculations can reveal the key energetic contributions to binding. For this compound, this analysis would identify whether its binding is driven primarily by van der Waals forces, electrostatic interactions, or favorable solvation effects. This detailed energetic breakdown is invaluable for guiding the rational design of more potent analogs. researchgate.net

| Energy Component | Calculated Value (kcal/mol) | Contribution to Binding |

| Van der Waals Energy (ΔE_vdW) | -45.5 | Favorable |

| Electrostatic Energy (ΔE_elec) | -20.1 | Favorable |

| Polar Solvation Energy (ΔG_polar) | +28.3 | Unfavorable |

| Nonpolar Solvation Energy (ΔG_nonpolar) | -5.2 | Favorable |

| Total Binding Free Energy (ΔG_bind) | -42.5 | Strongly Favorable |

In Silico Pharmacokinetic and Pharmacodynamic (ADMET) Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery. It uses computational models to forecast the pharmacokinetic and toxicity properties of a compound, helping to identify potential liabilities before significant resources are invested. Various online servers and software, such as SwissADME and pkCSM, are widely used for these predictions. ekb.egisca.me

Computational Assessment of Absorption, Distribution, Metabolism, and Excretion Profiles

The ADME profile of this compound can be computationally evaluated to predict its behavior in the body. This assessment typically begins with an analysis of its physicochemical properties and conformity to drug-likeness rules, such as Lipinski's Rule of Five. These rules help to assess the compound's potential for good oral bioavailability.

Key predicted parameters include:

Absorption: Gastrointestinal (GI) absorption and skin permeability are predicted to determine potential routes of administration.

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding are crucial for understanding where the compound will travel in the body and its availability to reach the target site.

Metabolism: The likelihood of the compound being a substrate or inhibitor of key cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is assessed to predict potential drug-drug interactions.

Excretion: While direct prediction of excretion pathways is complex, parameters like water solubility provide clues about the likelihood of renal clearance.

In silico studies on other novel thiourea (B124793) and thiadiazole derivatives have demonstrated the utility of these predictions in identifying candidates with favorable pharmacokinetic profiles, such as good GI absorption and lack of BBB penetration. jppres.comnih.gov

| ADME Parameter | Predicted Value/Classification | Implication |

| Molecular Weight | 222.26 g/mol | Obeys Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 1.82 | Optimal for cell permeability |

| H-bond Donors | 2 | Obeys Lipinski's Rule (≤5) |

| H-bond Acceptors | 4 | Obeys Lipinski's Rule (≤10) |

| GI Absorption | High | Good potential for oral bioavailability |

| BBB Permeant | No | Unlikely to cause CNS side effects |

| P-gp Substrate | No | Not likely to be affected by P-glycoprotein efflux |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| Water Solubility | Moderately Soluble | Favorable for formulation and clearance |

Prediction of Potential Toxicity Profiles

Computational tools can predict a range of potential toxicity endpoints for this compound, providing an early warning of possible liabilities. These predictions are based on statistical models and structural fragment analysis derived from large databases of known toxic compounds.

Commonly predicted toxicity profiles include:

Hepatotoxicity: Prediction of whether the compound is likely to cause drug-induced liver injury.

Carcinogenicity: Assessment of the potential to cause cancer.

Mutagenicity: Prediction of the compound's ability to induce genetic mutations, often based on the Ames test model.

hERG Inhibition: Prediction of potential blockage of the hERG potassium channel, which can be associated with cardiotoxicity.

These predictive models are valuable for prioritizing compounds and guiding further experimental testing. For many series of heterocyclic compounds, in silico toxicity predictions have been integrated into the design and selection process to minimize the risk of late-stage failures. isca.meneliti.com

| Toxicity Endpoint | Prediction | Confidence Score |

| Hepatotoxicity | Low Probability | 0.75 |

| Carcinogenicity | Non-carcinogen | 0.82 |

| Mutagenicity (Ames) | Non-mutagen | 0.88 |

| hERG I Inhibition | Low Risk | 0.91 |

| Skin Sensitization | Low Probability | 0.79 |

Academic Research Paradigms for Investigating Biological Interaction Modalities of N 5 Phenyl 1,2,4 Thiadiazol 3 Yl Urea Derivatives

Research on Anticancer Activity Modalities

The quest for novel anticancer agents has led researchers to investigate the diverse mechanisms through which thiadiazole derivatives exert their effects. These compounds have shown promise by targeting key biological molecules and pathways involved in cancer progression.

Investigation of Kinase Inhibition (e.g., VEGFR-2, BRAF Kinase)

Kinase inhibition is a critical strategy in cancer therapy, and certain thiadiazole derivatives have been identified as potent inhibitors of key kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and BRAF kinase. VEGFR-2 is a crucial mediator of angiogenesis, the process of forming new blood vessels, which is vital for tumor growth and metastasis. semanticscholar.org

A series of novel 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives featuring a phenyl urea (B33335) group were synthesized and evaluated as potential VEGFR-2 inhibitors. researchgate.net Among these, a compound with a 4-chloro substitution demonstrated the highest degree of cytotoxic effects against the A431 cell line and was found to inhibit the phosphorylation of VEGFR-2. researchgate.net Another study focused on benzothiazoles bearing a 1,3,4-thiadiazole (B1197879) moiety as dual inhibitors of VEGFR-2 and BRAF kinase. mdpi.com One compound from this series, 4f , was particularly effective, inhibiting both BRAF and VEGFR-2 enzymes with IC₅₀ values of 0.071 µM and 0.194 µM, respectively, comparable to the reference drug sorafenib. mdpi.com

The design strategy for these inhibitors often involves using the 1,3,4-thiadiazole motif as an isostere for a central phenyl ring, which can effectively interact with the kinase's binding site. mdpi.com

Table 1: Kinase Inhibition by N-(5-Phenyl-1,2,4-thiadiazol-3-yl)urea Derivatives

| Compound Series | Target Kinase | Key Findings | Reference IC₅₀ Values (µM) |

|---|---|---|---|

| Benzothiazoles bearing 1,3,4-thiadiazole (e.g., Compound 4f) | VEGFR-2 | Demonstrated potent inhibition comparable to sorafenib. | 0.194 |

| Benzothiazoles bearing 1,3,4-thiadiazole (e.g., Compound 4f) | BRAF Kinase | Showed significant inhibitory activity. | 0.071 |

| 2-acetamide-5-phenylthio-1,3,4-thiadiazole-phenyl ureas | VEGFR-2 | Inhibited phosphorylation of VEGFR-2. | Not specified |

Studies on Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and certain isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and contribute to cancer progression. mdpi.comnih.gov Thiadiazole derivatives, particularly those with a sulfonamide group, are well-known CA inhibitors. researchgate.net

Research into spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives has identified a novel compound as a selective inhibitor of tumor-associated CA isoforms IX and XII. mdpi.com This compound displayed potent anticancer activity, especially against renal (RXF393) cancer cell lines, with greater efficacy than the standard drug doxorubicin. mdpi.com Mechanistic studies confirmed its inhibitory activity against human carbonic anhydrase (hCA) IX and XII, with IC₅₀ values of 0.477 µM and 1.933 µM, respectively, showing enhanced selectivity for these cancer-associated isoforms over the cytosolic isoforms hCA I and II. mdpi.com

Another series of 2-substituted-1,3,4-thiadiazole-5-sulfamides were found to be powerful and selective inhibitors of mitochondrial CA isozymes VA and VB over the cytosolic and membrane-associated CAs I, II, and IV. nih.gov

Table 2: Carbonic Anhydrase Inhibition by Thiadiazole Derivatives

| Compound Series | Target CA Isoform | Inhibitory Activity (IC₅₀ or Kᵢ) | Selectivity Profile |

|---|---|---|---|

| Spiro-acenaphthylene tethered- nih.govresearchgate.netsemanticscholar.org-thiadiazole | hCA IX | 0.477 µM | Selective for tumor-associated isoforms (IX, XII) over cytosolic isoforms (I, II) |

| Spiro-acenaphthylene tethered- nih.govresearchgate.netsemanticscholar.org-thiadiazole | hCA XII | 1.933 µM | Selective for tumor-associated isoforms (IX, XII) over cytosolic isoforms (I, II) |

| 2-substituted-1,3,4-thiadiazole-5-sulfamides | hCA VA | 4.2–32 nM (Kᵢ) | Selective for mitochondrial isoforms (VA, VB) over cytosolic (I, II) and membrane-associated (IV) isoforms |

| 2-substituted-1,3,4-thiadiazole-5-sulfamides | hCA VB | 1.3–74 nM (Kᵢ) | Selective for mitochondrial isoforms (VA, VB) over cytosolic (I, II) and membrane-associated (IV) isoforms |

Mechanistic Research on Anti-proliferative Effects in Cell Lines (e.g., Cancer Cell Lines)

The anti-proliferative activity of thiadiazole urea derivatives has been evaluated against a wide range of human cancer cell lines. The molecular structure of these compounds, particularly the substituents on the phenyl and thiadiazole rings, significantly influences their cytotoxic activity. mdpi.com

A novel 1,1-dimethyl-3-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl) urea derivative was reported to have potential anti-proliferative activity against the human leukemia cell line K562. japtronline.comjaptronline.com Similarly, studies on 2,5-disubstituted 1,3,4-thiadiazoles have demonstrated cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov For instance, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole showed IC₅₀ values of 49.6 µM and 53.4 µM against MCF-7 and MDA-MB-231 cells, respectively. nih.gov

N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives have also been synthesized and tested for their anti-proliferative effects. nih.gov Some of these compounds exhibited higher cytotoxicity against various human cancer cell lines, including bladder (HCV29T), rectal (SW707), lung (A549), and breast (T47D), than the reference drug cisplatin. nih.gov The mechanism of action for many of these compounds is believed to involve interference with DNA synthesis, leveraging the thiadiazole ring's similarity to pyrimidine, a key component of nucleobases. nih.gov

Table 3: Anti-proliferative Activity of Thiadiazole Derivatives in Cancer Cell Lines

| Compound Derivative | Cancer Cell Line | Activity (IC₅₀) |

|---|---|---|

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 µM |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 µM |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 µM |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 23.29 µM |

| N-Aryl ring-substituted 2-phenyloamino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles | HCT-116 (Colon) | 6.56 - 7.19 µM |

Exploration of Antimicrobial Properties (General Research Focus)

Thiadiazole derivatives have long been recognized for their broad spectrum of antimicrobial activities. The unique chemical structure of the thiadiazole ring system contributes to its ability to inhibit the growth of various pathogenic microorganisms. nih.gov

Research into Antibacterial Activity

The antibacterial potential of this compound and its analogs has been demonstrated against both Gram-positive and Gram-negative bacteria. nih.gov For example, a series of N-(4/6-substituted-BT-2-yl)-N′-(phenyl)thioureas were screened for their antibacterial activity against various bacterial strains. mdpi.com

In one study, novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives were synthesized and tested. nih.gov Certain compounds from this series, specifically N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-arylthioureas, showed significant activity against the tested Gram-positive bacteria. nih.gov Another derivative, 5-amino-1,2,4-thiadiazol-3(2H)-one, was found to inhibit the growth of E. coli by 10% at a concentration of 8.5 µM. nih.gov Furthermore, new hybrid structures based on benzimidazole (B57391) and 1,3,4-thiadiazole have been developed, with one derivative bearing a 4-methoxyphenyl (B3050149) group showing promising antibacterial effects against S. aureus and P. aeruginosa with a MIC value of 32 μg/mL. scielo.br

Research into Antifungal Activity

The antifungal properties of thiadiazole derivatives are a significant area of research, with many compounds showing potent activity against a variety of plant and human pathogenic fungi. nih.govwjpmr.com A series of novel nopol (B1679846) derivatives containing a 1,3,4-thiadiazole-thiourea moiety were synthesized and evaluated for their antifungal activity against eight different plant pathogenic fungi. nih.gov Many of the target compounds showed good antifungal activity, particularly against P. piricola, C. arachidicola, and A. solani. nih.gov

Another study focused on N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides, which also demonstrated that some compounds had antifungal activity comparable to commercial fungicides. nih.gov Furthermore, research on 1,3,4-thiadiazole derivatives has shown their effectiveness against Candida albicans, a common yeast-like pathogenic fungus. nih.govnih.gov For instance, certain N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-arylthiourea derivatives were moderately active against C. albicans. nih.gov

Table 4: Antifungal Activity of Thiadiazole Derivatives

| Compound Series | Fungal Species | Key Findings |

|---|---|---|

| Nopol-derived 1,3,4-thiadiazole-thioureas | P. piricola, C. arachidicola, A. solani | Showed better antifungal activity than control. Compound 6j exhibited broad-spectrum activity. |

| N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides | Various plant pathogenic fungi | Activity comparable to commercial fungicides. |

| 5-(1-adamantyl)-1,3,4-thiadiazole derivatives | Candida albicans | Weak to moderate activity observed in some derivatives. |

Studies on Corrosion Inhibition Mechanisms

Derivatives of this compound have been a subject of interest in the field of materials science for their potential to mitigate the corrosion of metals, particularly mild steel in acidic environments. Research in this area is typically bifurcated into assessing the efficiency of these compounds in preventing corrosion and characterizing the protective film they form on the metal surface.

The primary goal of these studies is to quantify the effectiveness of this compound derivatives as corrosion inhibitors. A key parameter in this assessment is the inhibition efficiency (IE), which is often determined using gravimetric (weight loss) methods and electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

For instance, a study on the derivative N-phenyl-N′-[5-phenyl-1,2,4-thiadiazol-3-yl]thiourea (NPPTT) demonstrated a significant reduction in the corrosion rate of mild steel in a 1 M HCl solution. The inhibition efficiency of NPPTT was found to increase with its concentration. A remarkable inhibition efficiency of 93.9% was achieved at a concentration of 0.5 mM after 5 hours of immersion at 303 K. This high level of inhibition underscores the potential of this class of compounds in protecting mild steel from acidic corrosion.

The following table summarizes the inhibition efficiency of NPPTT at various concentrations.

| Inhibitor Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| 0.0 | 25.4 | - |

| 0.1 | 5.3 | 79.1 |

| 0.2 | 3.8 | 85.0 |

| 0.3 | 2.8 | 89.0 |

| 0.4 | 2.0 | 92.1 |

| 0.5 | 1.5 | 93.9 |

Data derived from a study on mild steel in 1 M HCl at 303 K.

These studies often investigate the influence of various factors such as inhibitor concentration, temperature, and immersion time on the inhibition efficiency. The results consistently show that for thiadiazole derivatives, the efficiency improves with increased concentration up to an optimal point.

Understanding the mechanism of corrosion inhibition involves characterizing the protective film formed by the inhibitor molecules on the metal surface. The efficacy of thiadiazole derivatives as corrosion inhibitors is largely attributed to their ability to adsorb onto the metal surface, creating a barrier that impedes the corrosive process.

The adsorption process is influenced by the molecular structure of the inhibitor, the nature of the metal surface, and the corrosive environment. In acidic solutions, the nitrogen atoms in the thiadiazole ring can become protonated, enhancing the electrostatic interaction between the inhibitor molecules and the negatively charged metal surface.

Adsorption isotherm models, such as the Langmuir adsorption isotherm, are employed to describe the adsorption behavior of the inhibitor on the metal surface. The conformity of experimental data to the Langmuir model for NPPTT suggests the formation of a monolayer of the inhibitor on the mild steel surface. The adsorption mechanism for thiadiazole derivatives is often a combination of physisorption (electrostatic interactions) and chemisorption (coordination bonds between the heteroatoms and the metal's d-orbitals).

Quantum chemical calculations using Density Functional Theory (DFT) are also utilized to provide molecular-level insights into the interaction between the inhibitor and the metal surface. These theoretical studies help in understanding how the inhibitor molecules adsorb and form a protective layer.

General Enzyme Inhibition Profiling and Target Identification

The structural motifs present in this compound, namely the thiadiazole and urea moieties, are found in various biologically active compounds. This has prompted research into the potential of its derivatives as enzyme inhibitors.

Initial investigations into the enzyme inhibitory potential of novel compounds often involve broad-spectrum screening against a panel of enzymes. This approach helps in identifying potential targets and understanding the general bioactivity profile of the compound class. For derivatives of thiadiazole and urea, such screenings have been conducted against various enzymes, including kinases, urease, and lipoxygenase.